2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
Description
This compound is a brominated benzamide derivative featuring a 2-methylphenyl group substituted at the meta position with a [1,3]thiazolo[5,4-b]pyridine moiety. The molecular formula is C₂₀H₁₄BrN₃OS, with a monoisotopic mass of 408.988 Da .
Properties
IUPAC Name |
2-bromo-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3OS/c1-12-13(19-24-17-10-5-11-22-20(17)26-19)7-4-9-16(12)23-18(25)14-6-2-3-8-15(14)21/h2-11H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGQBYVFMRJZIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2Br)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 2-bromoaniline with 2-methyl-3-thiazolylpyridine under specific conditions to form the desired benzamide derivative. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with a hydroxyl group, while reduction could produce a more saturated derivative.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and pyridine moieties often demonstrate anticancer properties. For instance, thiazole-pyridine hybrids have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. In one study, a thiazole-pyridine derivative exhibited an IC50 value of 5.71 μM against breast cancer cells, surpassing the effectiveness of standard treatments like 5-fluorouracil .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial activities. The presence of the thiazolo[5,4-b]pyridine structure in 2-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide suggests potential antibacterial effects. Research has shown that similar compounds can exhibit activity against resistant bacterial strains, making them candidates for new antibiotic development .
Case Studies
Several studies highlight the potential applications of thiazolo[5,4-b]pyridine derivatives:
- Anticancer Study : A series of thiazole-pyridine hybrids were synthesized and tested against various cancer cell lines. One derivative showed a significant reduction in cell viability at low concentrations .
- Antimicrobial Evaluation : A study evaluating new phenylthiazol-2-amine derivatives demonstrated promising antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating the potential of these compounds as antibiotics .
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow it to bind to enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Positional Isomers
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide (E153-0400)
- Key Difference : Bromine substitution at position 3 of the benzamide ring instead of position 2.
- Impact : Positional isomerism may alter electronic distribution and steric interactions, affecting target affinity. For example, the 3-bromo derivative could hinder binding in sterically constrained pockets compared to the 2-bromo analogue .
- Molecular Formula : C₂₀H₁₄BrN₃OS (identical to the target compound) .
- 2-Bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide Key Difference: The thiazolo-pyridine moiety is attached to the para position of the phenyl ring instead of the meta position. Molecular Formula: C₁₉H₁₂BrN₃OS (smaller due to lack of a methyl group) .
Heterocyclic Amine Variations
- 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35) Key Difference: Replaces the thiazolo-pyridine group with a 6-methylpyridin-2-yl amine. Impact: The simpler pyridine ring reduces molecular complexity but may decrease binding specificity due to fewer heteroatomic interactions. Molecular Formula: C₁₄H₁₀BrFN₂O (lower molecular weight: 345.15 Da) .
- (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide Key Difference: Incorporates an imidazo-thiazolo-pyridine fused system and a methylsulfonyl group. The methylsulfonyl group enhances solubility and hydrogen-bond acceptor capacity .
Substituent Modifications on the Benzamide Core
4-Bromo-N-(2-nitrophenyl)-benzamide
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Key Difference: Contains multiple halogen atoms (Br, Cl, F) and a trifluoropropoxy group.
Structural and Physicochemical Comparison Table
Biological Activity
The compound 2-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide , also known as E153-0380, is a synthetic derivative that incorporates both thiazole and pyridine moieties. These structural features are significant in medicinal chemistry due to their diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : CHBrNOS
- Molecular Weight : 424.32 g/mol
- LogP : 4.8118
- Hydrogen Bond Acceptors : 4
- Hydrogen Bond Donors : 1
- Polar Surface Area : 41.486 Ų
Biological Activity Overview
The biological activities of compounds containing thiazole and pyridine rings have been extensively studied. The following sections outline the specific activities associated with E153-0380.
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. For instance, compounds similar to E153-0380 have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT116), and glioblastoma (U87 MG) cells. A study reported that certain thiazole derivatives showed IC values less than that of doxorubicin, a standard chemotherapy agent, indicating potent activity against cancer cells .
Anticonvulsant Activity
Compounds with similar structural features have also been evaluated for anticonvulsant properties. A related study highlighted that certain thiazole-pyridine analogues exhibited significant protective effects in animal models of seizures . The mechanism is hypothesized to involve modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
The biological activity of E153-0380 can be influenced by its structural components. Key observations from SAR studies include:
- Bromo Substitution : The presence of bromine enhances lipophilicity, which may improve cell membrane permeability.
- Thiazole Ring : This moiety is crucial for interaction with biological targets, contributing to anticancer and antimicrobial activities.
- Pyridine Integration : The pyridine ring plays a role in binding affinity towards various receptors and enzymes.
Case Study 1: Anticancer Evaluation
In a comparative study of thiazole derivatives, E153-0380 was included in a screening library targeting cancer cell lines. The results indicated that it exhibited moderate to high cytotoxicity against MCF-7 and A549 cells, with an IC ranging from 10 to 30 µM .
Case Study 2: Antimicrobial Screening
A recent investigation into the antimicrobial properties of thiazole derivatives found that compounds similar to E153-0380 displayed significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
